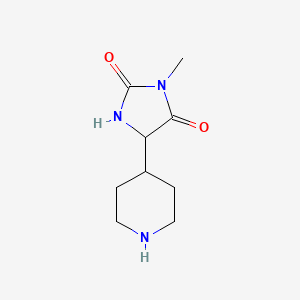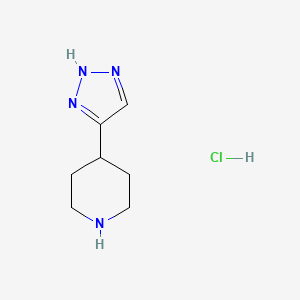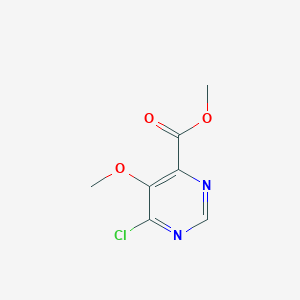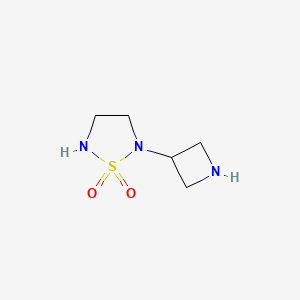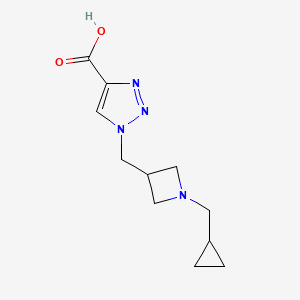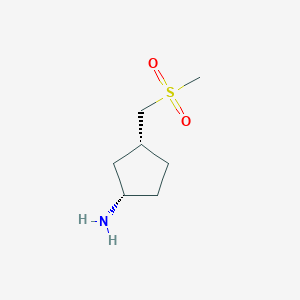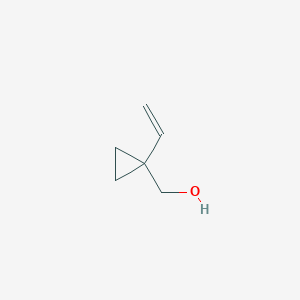
(1-Vinilciclopropil)metanol
Descripción general
Descripción
(1-Vinylcyclopropyl)methanol is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Vinylcyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Vinylcyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Metanol a partir de Gas de Síntesis
(1-Vinilciclopropil)metanol: se puede utilizar como intermediario en la síntesis catalítica de metanol a partir de gas de síntesis. Este proceso es significativo en la conversión de residuos orgánicos no clasificados, incluidos todos los residuos plásticos, en metanol, que sirve como materia prima principal en la industria química C1. El metanol sintetizado de esta manera tiene amplias aplicaciones en la síntesis química de la economía circular .
Síntesis Orgánica de Derivados de Ciclobutano
El compuesto se utiliza en la síntesis orgánica para crear nuevas clases de derivados de ciclobutano. Estos derivados son importantes debido a su presencia en muchas moléculas naturales y biológicamente activas. La síntesis estereoselectiva de estos compuestos es crucial para el desarrollo de productos farmacéuticos y productos naturales complejos .
Metilación de Anilinas
En el campo de la química orgánica, This compound participa en la metilación de anilinas con metanol. Esto es facilitado por complejos de rutenio ciclometalados y es un paso clave en la producción de N-metil anilinas, que son intermediarios valiosos en productos farmacéuticos y agroquímicos .
Aditivo de Combustible para Energía Limpia
El metanol derivado de This compound se puede utilizar como un aditivo de gasolina limpio debido a su alto valor de octanaje y buenas propiedades antidetonantes. Contribuye a una combustión más completa en comparación con los combustibles tradicionales a base de petróleo, lo que lo convierte en un combustible vehicular líquido limpio y eficiente .
Materia Prima para Células de Combustible
El metanol producido también puede servir como una materia prima de alta potencia para las células de combustible. La eficiencia térmica efectiva del metanol puro es casi un 30% más alta que la de la gasolina, lo que lo convierte en una fuente de energía alternativa prometedora para diversas aplicaciones .
Síntesis Química de Carbonato de Dimetilo
This compound: es un precursor en la síntesis química de carbonato de dimetilo a través del proceso de metanol a carbonato de dimetilo (MTC). El carbonato de dimetilo es un solvente y reactivo ambientalmente benigno que encuentra aplicaciones en la producción de policarbonato y como aditivo de combustible .
Mecanismo De Acción
Target of Action
The primary target of (1-Vinylcyclopropyl)methanol is the synthesis of alkylidenecyclopropanes . Alkylidenecyclopropanes are versatile three-carbon synthons that are used in a variety of metal-catalyzed cycloaddition reactions .
Mode of Action
(1-Vinylcyclopropyl)methanol interacts with its targets through a series of chemical reactions. It provides the corresponding (1-(5-aryltetrahydrofuran-3-yl)cyclobutyl)amides under certain conditions . This is achieved through a sequential Prins/Wagner/Ritter process .
Biochemical Pathways
The biochemical pathway involved in the action of (1-Vinylcyclopropyl)methanol is distinct from native cyclic methanol utilization pathways, such as the ribulose monophosphate cycle. The linear pathway requires no formaldehyde acceptor and only consists of two enzymatic reactions: oxidation of methanol into formaldehyde by methanol dehydrogenase and carboligation of formaldehyde into dihydroxyacetone by formolase .
Result of Action
The result of the action of (1-Vinylcyclopropyl)methanol is the production of (1-(5-aryltetrahydrofuran-3-yl)cyclobutyl)amides . This is the first report on the synthesis of oxabicycles through a sequential Prins/Wagner/Ritter process . The cyclobutane ring, a product of this process, is a structural motif in many natural and biologically active molecules .
Action Environment
The action, efficacy, and stability of (1-Vinylcyclopropyl)methanol can be influenced by various environmental factors. It’s worth noting that the synthesis of (1-Vinylcyclopropyl)methanol and its subsequent reactions often require specific conditions, such as certain temperatures or the presence of other chemical agents .
Análisis Bioquímico
Biochemical Properties
(1-Vinylcyclopropyl)methanol plays a significant role in biochemical reactions due to its reactive vinyl and hydroxyl groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo oxidation reactions catalyzed by alcohol dehydrogenases, converting it into corresponding aldehydes or ketones. Additionally, (1-Vinylcyclopropyl)methanol can participate in esterification reactions with fatty acids, facilitated by esterases, forming esters that are crucial in lipid metabolism . These interactions highlight the compound’s versatility in biochemical pathways.
Cellular Effects
The effects of (1-Vinylcyclopropyl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-Vinylcyclopropyl)methanol can affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s redox state . It also impacts cellular metabolism by serving as a substrate for metabolic enzymes, influencing the flux of metabolites through various pathways. These effects underscore the compound’s potential in regulating cellular homeostasis.
Molecular Mechanism
At the molecular level, (1-Vinylcyclopropyl)methanol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can act as a competitive inhibitor for alcohol dehydrogenases, preventing the oxidation of other alcohol substrates . Additionally, (1-Vinylcyclopropyl)methanol can induce conformational changes in proteins, affecting their stability and function. These molecular interactions are crucial for understanding the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of (1-Vinylcyclopropyl)methanol in laboratory settings are essential for its application in biochemical studies. Over time, the compound may undergo oxidation or polymerization, leading to changes in its chemical properties . Long-term studies have shown that (1-Vinylcyclopropyl)methanol can affect cellular function by altering the expression of stress response genes and proteins. These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of (1-Vinylcyclopropyl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, (1-Vinylcyclopropyl)methanol can be toxic, leading to adverse effects such as liver damage and neurotoxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
(1-Vinylcyclopropyl)methanol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and NADH . These metabolic interactions highlight the compound’s role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of (1-Vinylcyclopropyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within cells . Once inside the cell, (1-Vinylcyclopropyl)methanol can bind to intracellular proteins, affecting its localization and accumulation. These transport mechanisms are essential for understanding the compound’s bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of (1-Vinylcyclopropyl)methanol is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or binding to targeting signals . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of (1-Vinylcyclopropyl)methanol is essential for elucidating its role in cellular processes.
Propiedades
IUPAC Name |
(1-ethenylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6(5-7)3-4-6/h2,7H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSBJCBSBDRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1480446.png)


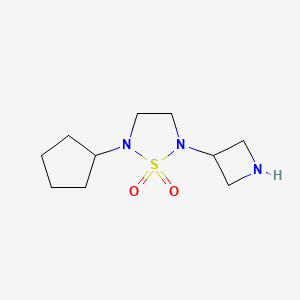

![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
